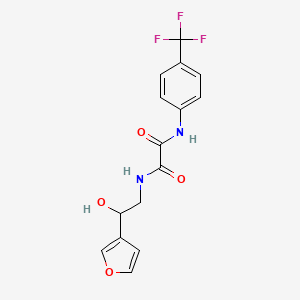

(4-Propylphenyl)propiolic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of propiolic acid, a related compound, can be achieved by oxidizing propargyl alcohol at a lead electrode . It can also be prepared by decarboxylation of acetylenedicarboxylic acid . The synthesis of “(4-Propylphenyl)propiolic acid” specifically is not detailed in the available literature.Chemical Reactions Analysis

Propiolic acid, a related compound, undergoes several reactions. Exposure to sunlight converts it into trimesic acid (benzene-1,3,5-tricarboxylic acid). It undergoes bromination to give dibromoacrylic acid. With hydrogen chloride, it forms chloroacrylic acid . The specific reactions of “(4-Propylphenyl)propiolic acid” are not detailed in the available literature.Applications De Recherche Scientifique

Polymerization and Catalysis

- Polymerization of Propiolic Acid Derivatives : A study by Masuda, Kawai, & Higashimura (1982) explored the polymerization of propiolic acid and its derivatives using transition metal catalysts. MoCl5 was identified as the most active catalyst, resulting in the formation of water-soluble, colored, powdery polymers.

Organic Synthesis

- Synthesis of Arylalkynecarboxylic Acids : Park et al. (2013) presented a method for synthesizing arylalkynecarboxylic acids from aryl bromides and propiolic acid. This method showcased good tolerance towards various functional groups, highlighting the higher reactivity of propiolic acid compared to other terminal alkyne compounds (Park et al., 2013).

Reaction Mechanisms

- Stereochemistry in Grignard Reactions : Research by Klein & Aminadav (1970) investigated the stereochemistry of reactions involving phenyl- and methyl-propiolic acids with Grignard reagents. The study provided insights into the mechanisms of 1,2- and 1,4-additions in these reactions (Klein & Aminadav, 1970).

Material Science and Chemistry

- Polypropiolates and Their Properties : Lam et al. (2002) synthesized polypropiolates with different substituents to study their mesomorphic and luminescent properties. The study revealed that structural variations significantly influence these properties (Lam et al., 2002).

Photocatalysis

- Visible-Light Initiated Oxidative Cyclization : Yang et al. (2015) developed a visible-light initiated oxidative cyclization of phenyl propiolates with sulfinic acids, highlighting a metal-free approach to synthesize coumarin derivatives with high regioselectivity and good yields (Yang et al., 2015).

Propriétés

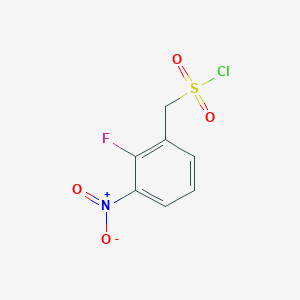

IUPAC Name |

3-(4-propylphenyl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-10-4-6-11(7-5-10)8-9-12(13)14/h4-7H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJNIEUQOSFVKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Propylphenyl)propiolic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

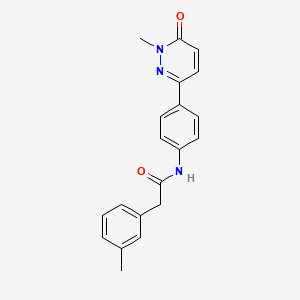

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)

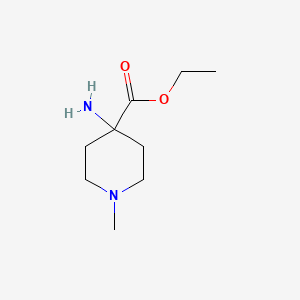

![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)

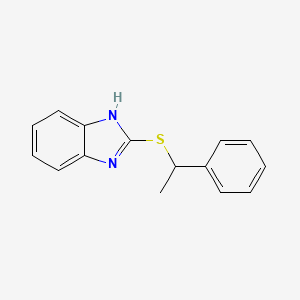

![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)

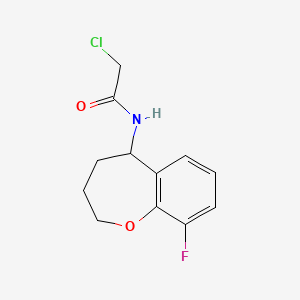

![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)